2-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide
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Overview
Description
2-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a bromine atom, a benzamide group, and a quinazolinone moiety. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.
Introduction of the Bromine Atom: The bromine atom can be introduced through bromination reactions using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Attachment of the Benzamide Group: The benzamide group can be attached through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinazolinone moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Quinazolinones: Formed through substitution reactions.
Oxidized or Reduced Quinazolinones: Formed through oxidation or reduction reactions.
Coupled Products: Formed through coupling reactions with boronic acids.
Scientific Research Applications
2-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-bromoamphetamine: A psychedelic drug with a similar bromine and methoxy substitution pattern.
2,4-Dichloro-6,7-dimethoxyquinazoline: A compound with similar quinazoline structure but different halogen substitution.
Uniqueness
2-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of both bromine and benzamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C20H20BrN3O4 |
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Molecular Weight |
446.3 g/mol |
IUPAC Name |
2-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H20BrN3O4/c1-12-23-16-11-18(28-3)17(27-2)10-14(16)20(26)24(12)9-8-22-19(25)13-6-4-5-7-15(13)21/h4-7,10-11H,8-9H2,1-3H3,(H,22,25) |
InChI Key |
RETAUDOPAVLXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC=CC=C3Br)OC)OC |
Origin of Product |
United States |
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